N-(sec-butyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
Vue d'ensemble
Description
N-(sec-butyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as SIB-1757, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. SIB-1757 is a benzisothiazol derivative that has been shown to have diverse biological activities, including anticonvulsant, antipsychotic, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of SIB-1757 is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems, including the GABAergic, glutamatergic, and dopaminergic systems. SIB-1757 has been shown to enhance GABAergic neurotransmission, which can lead to its anticonvulsant and antipsychotic effects. Additionally, SIB-1757 has been shown to inhibit the reuptake of dopamine and norepinephrine, which can lead to its antidepressant effects.
Biochemical and physiological effects:
SIB-1757 has been shown to have various biochemical and physiological effects. In vitro studies have shown that SIB-1757 can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, SIB-1757 has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative damage. In vivo studies have shown that SIB-1757 can reduce seizures and prevent neuronal damage caused by ischemia and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
SIB-1757 has several advantages for lab experiments, including its high potency and selectivity for its target receptors. Additionally, SIB-1757 has a low toxicity profile and can be administered orally, which makes it a suitable candidate for preclinical studies. However, SIB-1757 has some limitations, including its limited solubility in water and its high cost of synthesis.
Orientations Futures
SIB-1757 has several potential future directions for research. In neuroscience, SIB-1757 can be further studied for its potential applications in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, SIB-1757 can be further developed as a potential antipsychotic drug for the treatment of schizophrenia. In pharmacology, SIB-1757 can be further studied for its potential applications in treating inflammatory diseases and cancer. Furthermore, SIB-1757 can be further optimized for its pharmacokinetic properties and its selectivity for its target receptors.
Méthodes De Synthèse
SIB-1757 can be synthesized via a multi-step process involving the reaction of 2-chloro-N-(sec-butyl)benzamide with sodium hydride, followed by the reaction with sulfur and hydrogen peroxide. The resulting product is purified through column chromatography to obtain the final product, SIB-1757.
Applications De Recherche Scientifique
SIB-1757 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, SIB-1757 has been shown to have anticonvulsant properties and can be used to treat epilepsy. Additionally, SIB-1757 has been shown to have neuroprotective effects and can be used to prevent neuronal damage caused by ischemia and oxidative stress. In pharmacology, SIB-1757 has been shown to have antipsychotic properties and can be used to treat schizophrenia. Furthermore, SIB-1757 has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases.
Propriétés
IUPAC Name |
N-butan-2-yl-1,1-dioxo-1,2-benzothiazol-3-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-3-8(2)12-11-9-6-4-5-7-10(9)16(14,15)13-11/h4-8H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIRBANNLABJTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C1C2=CC=CC=C2S(=O)(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318500 | |
Record name | AG-H-25737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81038-91-7 | |
Record name | NSC331990 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AG-H-25737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.